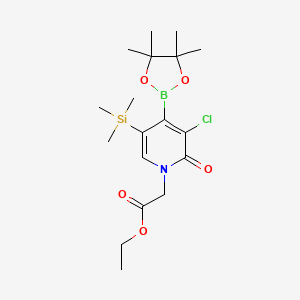
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with azetidine and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated pyridine derivatives with azetidine under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine group can interact with biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-3-yl)-3-(trifluoromethyl)pyridine
- 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine
- 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the pyridine ring can significantly influence the compound’s reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C9H9F3N2 |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6/h1-3,6,13H,4-5H2 |
Clave InChI |
LKIBYHKQVQKVNP-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)





![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)

![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)



